N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a tetramethyl-substituted tetrahydrothieno[2,3-c]pyridine ring, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothieno[2,3-c]pyridine core, followed by the introduction of the cyano group and the dimethylpropanamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
- N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide
Uniqueness
N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups and its structural framework. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H25N3OS |
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Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H25N3OS/c1-15(2,3)14(21)19-13-11(9-18)10-8-16(4,5)20-17(6,7)12(10)22-13/h20H,8H2,1-7H3,(H,19,21) |
InChI Key |
BDKPEEWOMYLNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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